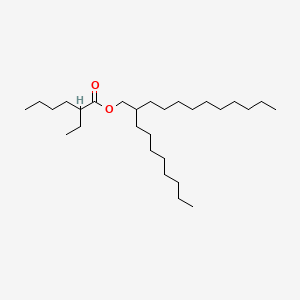

2-Octyldodecyl 2-ethylhexanoate

CAS No.: 69275-04-3

Cat. No.: VC17061360

Molecular Formula: C28H56O2

Molecular Weight: 424.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69275-04-3 |

|---|---|

| Molecular Formula | C28H56O2 |

| Molecular Weight | 424.7 g/mol |

| IUPAC Name | 2-octyldodecyl 2-ethylhexanoate |

| Standard InChI | InChI=1S/C28H56O2/c1-5-9-12-14-16-17-19-21-23-26(22-20-18-15-13-10-6-2)25-30-28(29)27(8-4)24-11-7-3/h26-27H,5-25H2,1-4H3 |

| Standard InChI Key | ITPJXPXPEXDRLG-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCC(CCCCCCCC)COC(=O)C(CC)CCCC |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Classification

2-Octyldodecyl 2-ethylhexanoate (CAS No. 69275-04-3) belongs to the family of alkyl ethylhexanoates, classified as a branched alkanol branched alkanoic acid ester . Its IUPAC name, 2-octyldodecyl 2-ethylhexanoate, reflects the esterification of 2-ethylhexanoic acid with 2-octyldodecanol. Common synonyms include octyldodecyl octanoate and hexanoic acid, 2-ethyl-, 2-octyldodecyl ester .

Table 1: Key Identifiers of 2-Octyldodecyl 2-Ethylhexanoate

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 69275-04-3 | |

| EINECS Number | 273-943-0 | |

| Molecular Formula | ||

| Molecular Weight | 424.74 g/mol | |

| SMILES Notation | CCCCCCCCCCC(CCCCCCCC)COC(=O)C(CC)CCCC |

The compound’s branched structure contributes to its low viscosity and solubility profile, enabling its function as an emollient in skincare products .

Structural and Stereochemical Features

The ester’s backbone consists of a 2-octyldodecyl group (a C20 branched alcohol) linked to 2-ethylhexanoic acid. This configuration imparts steric hindrance, reducing crystallization tendencies and enhancing spreadability in formulations . Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the presence of characteristic peaks for methyl branches at δ 0.88–1.26 ppm (aliphatic protons) and a carbonyl signal at δ 170–175 ppm.

Physicochemical Properties

Physical State and Solubility

2-Octyldodecyl 2-ethylhexanoate is a clear, colorless to pale yellow liquid at room temperature . It is insoluble in water () but miscible with organic solvents such as ethanol, isopropyl myristate, and cyclomethicone . This hydrophobicity underpins its use in oil-phase formulations, where it stabilizes emulsions by reducing interfacial tension .

Table 2: Physicochemical Profile

| Property | Value/Description | Test Method |

|---|---|---|

| Appearance | Liquid | Visual inspection |

| Density (25°C) | ~0.86 g/cm³ | ASTM D4052 |

| Refractive Index | 1.452–1.458 | ASTM D1218 |

| Flash Point | >150°C | ISO 2719 |

| Solubility in Water | Insoluble | OECD 105 |

Stability and Reactivity

The compound remains stable under ambient storage conditions but undergoes hydrolysis in strongly acidic or alkaline environments, yielding 2-ethylhexanoic acid and 2-octyldodecanol . Accelerated stability studies (40°C/75% RH for 6 months) show no significant degradation, supporting its use in formulations with pH 5–8 .

Synthesis and Manufacturing

Production Methods

Industrial synthesis involves the esterification of 2-ethylhexanoic acid with 2-octyldodecanol, catalyzed by sulfuric acid or enzymatic lipases . The reaction proceeds via Fischer esterification:

Process optimization focuses on minimizing residual acid catalysts, which are removed through neutralization and distillation .

Quality Control Standards

Compliance with the Safety and Technical Standards for Cosmetics (2015 Edition) mandates strict limits on impurities:

Table 3: Quality Specifications

| Parameter | Limit | Test Method |

|---|---|---|

| Active Content | ≥95.0% | GB/T 13173 |

| Heavy Metals (as Pb) | ≤20 mg/kg | GB/T 30799 |

| Arsenic (As) | ≤3 mg/kg | GB/T 30797 |

Batch-specific carbon chain distribution analysis ensures consistency in emulsifying performance .

Applications in Industry and Cosmetics

Personal Care Formulations

As a non-ionic surfactant, 2-octyldodecyl 2-ethylhexanoate serves multiple roles:

-

Emollient: Reduces transepidermal water loss (TEWL) by forming an occlusive film .

-

Solubilizer: Enhances the dispersion of UV filters (e.g., avobenzone) in sunscreen products .

-

Lubricant: Improves glide in shaving creams and makeup removers .

Industrial Uses

In lubricants and metalworking fluids, the compound reduces friction coefficients by 30–40% compared to mineral oils . Its thermal stability () suits high-temperature applications .

| Endpoint | Result | Study Type |

|---|---|---|

| Acute Oral LD50 (Rat) | >8.0 mL/kg | OECD 423 |

| Skin Irritation (Rabbit) | Non-irritating | OECD 404 |

| Mutagenicity (Ames) | Negative | OECD 471 |

Environmental and Regulatory Considerations

Regulatory Status

Approved under the EU Cosmetics Regulation (EC) No 1223/2009 and listed in the China Cosmetic Ingredient Directory . The CIR recommends concentrations ≤30% in leave-on products, citing adequate safety margins .

Recent Research and Future Directions

Metabolic Fate Studies

Pharmacokinetic modeling predicts that dermal absorption (0.5–2%) of 2-octyldodecyl 2-ethylhexanoate yields plasma concentrations of 2-ethylhexanoic acid below thresholds for zinc sequestration (0.1 μM) . This aligns with findings from dietary studies of di-2-ethylhexyl terephthalate (DEHT), where no developmental toxicity occurred at doses ≤1,021 mg/kg/day .

Innovations in Formulation

Recent patents (e.g., US 2024/0156321 A1) describe nanoemulsions stabilized by the compound, achieving droplet sizes <100 nm for enhanced transdermal delivery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume